molecular formula C10H17ClO B14273733 Cyclohexanone, 3-(4-chlorobutyl)- CAS No. 135699-49-9

Cyclohexanone, 3-(4-chlorobutyl)-

Cat. No.: B14273733
CAS No.: 135699-49-9
M. Wt: 188.69 g/mol
InChI Key: GUXJYOAHDYKBNG-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-(4-chlorobutyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a cyclohexanone ring substituted with a 4-chlorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 3-(4-chlorobutyl)- typically involves the alkylation of cyclohexanone with 1-chloro-4-bromobutane or 1-chloro-4-iodobutane. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, forming an enolate intermediate. This intermediate then undergoes nucleophilic substitution with the halobutane to yield the desired product .

Industrial Production Methods

Industrial production of Cyclohexanone, 3-(4-chlorobutyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-(4-chlorobutyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 3-(4-chlorobutyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-(4-chlorobutyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the chlorobutyl group.

    Cyclohexanol: The reduced form of cyclohexanone.

    4-Chlorobutylcyclohexane: A similar compound with a different functional group.

Uniqueness

Cyclohexanone, 3-(4-chlorobutyl)- is unique due to the presence of both a ketone and a chlorobutyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

135699-49-9

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

3-(4-chlorobutyl)cyclohexan-1-one

InChI

InChI=1S/C10H17ClO/c11-7-2-1-4-9-5-3-6-10(12)8-9/h9H,1-8H2

InChI Key

GUXJYOAHDYKBNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)CCCCCl

Origin of Product

United States

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